Melting Point as a Procurement-Relevant Physical Differentiator: 4-Fluoro-2-nitrobenzaldehyde vs. 4-Chloro-2-nitrobenzaldehyde and 2-Nitrobenzaldehyde
4-Fluoro-2-nitrobenzaldehyde (mp 32–33 °C) melts at a temperature approximately 35 °C lower than its 4-chloro analog (mp 67–68 °C) [1] and approximately 10 °C lower than the non-halogenated 2-nitrobenzaldehyde (mp 41–44 °C) . This lower melting point places it near ambient temperature, which impacts storage requirements, ease of quantitative transfer, and compatibility with automated solid-dispensing platforms. The 4-chloro analog requires substantially more energy input for melt processing.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 32–33 °C |
| Comparator Or Baseline | 4-Chloro-2-nitrobenzaldehyde: 67–68 °C; 2-Nitrobenzaldehyde: 41–44 °C; 2-Fluoro-5-nitrobenzaldehyde: 57–60 °C; 4-Fluorobenzaldehyde: liquid at 20 °C (bp 181 °C) |
| Quantified Difference | Δ = 34–36 °C lower vs. 4-chloro analog; Δ = 9–11 °C lower vs. 2-nitrobenzaldehyde; Δ = 25–27 °C lower vs. 2-fluoro-5-nitro isomer |
| Conditions | Ambient pressure; standard melting point determination |
Why This Matters
For procurement, a melting point near room temperature simplifies handling in automated synthesis platforms and reduces energy costs for melt-transfer operations compared to the 4-chloro analog.
- [1] CAS Common Chemistry. 4-Chloro-2-nitrobenzaldehyde (CAS 5551-11-1). Melting point 67–68 °C. Available at: https://commonchemistry.cas.org/detail?cas_rn=5551-11-1 View Source
